molecular formula C7H4N4 B1396207 1H-Imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 1078168-19-0

1H-Imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No. B1396207
M. Wt: 144.13 g/mol
InChI Key: WQQPZHMVRHAQLD-UHFFFAOYSA-N
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Description

“1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is a chemical compound that has been identified as a potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell-based cellular assays . This core has a very stable thio-trapping nitrile warhead in comparison with the well-reported pyrimidine-2-carbonitrile cysteine cathepsin inhibitors .


Synthesis Analysis

The synthesis of imidazo [1,5- a ]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo [1,5- a ]pyridine from readily available starting materials .


Molecular Structure Analysis

The molecular structure of “1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is complex and involves a fused imidazole ring with a pyridine moiety .


Chemical Reactions Analysis

Based on the theoretical understanding of the in vivo lysosomotropism, by adjusting the pk (a) of basic nitrogen containing cathepsin S inhibitors, a set of compounds with pk (a) 6-8 were identified to have excellent cell-based Lip10 activity, yet avoiding undesired sequestration in the spleen .

Scientific Research Applications

Enzyme Inhibition

1H-Imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of cathepsin S, an enzyme involved in various physiological and pathological processes. This core structure demonstrates stability and potency in both purified enzyme assays and human cell-based assays. For instance, specific compounds in this category have shown significant potency in in vivo mouse assays for spleen lipid accumulation (Cai et al., 2010).

Structural and Vibrational Properties Analysis

The molecular structures and vibrational properties of 1H-Imidazo[4,5-c]pyridine have been thoroughly analyzed, contributing to a better understanding of this compound's unique characteristics. Studies have utilized techniques like X-ray diffraction, infrared, and Raman spectroscopy, combined with density functional theory (DFT) calculations. These analyses reveal the compound's crystallization behavior, hydrogen-bonded chain propagation, and stability of its dimeric form due to charge delocalization (Dymińska et al., 2013).

Synthesis of Fluorescent Heterocyclic Systems

Research has been conducted on the synthesis of new fluorescent heterocyclic systems derived from imidazo[4,5-c]pyridine. These studies focus on the creation of compounds with interesting photophysical properties, making them suitable for applications in areas like sensor technology and chemical biology. Spectral and analytical data have confirmed the structures of synthesized dyes, and their interaction with solvents indicates solvatochromic behavior, which is useful in various applications (Pordel et al., 2017).

Green Synthesis Methods

Efforts have been made to develop environmentally friendly and efficient synthesis methods for 1H-Imidazo[4,5-c]pyridine derivatives. Techniques like controlled microwave heating in the presence of green reagents have been explored for the multi-component synthesis of these compounds. Such approaches aim to reduce the environmental impact and enhance the yield and simplicity of the synthesis process (Sadek et al., 2018).

Photophysical Investigation in Liposome Models

Imidazo[4,5-c]pyridine-based fluorophores have been investigated for their potential as cell membrane probes. Their interaction with liposomes as artificial membrane models shows successful intercalation into lipid bilayers. Such studies are crucial for understanding membrane dynamics, hydration, and fluidity, which are key factors in monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Safety And Hazards

While specific safety and hazards information for “1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPZHMVRHAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-C]pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
J Cai, M Baugh, D Black, C Long, DJ Bennett… - Bioorganic & medicinal …, 2010 - Elsevier
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell based …
Number of citations: 21 www.sciencedirect.com
W Arbuckle, M Baugh, S Belshaw, DJ Bennett… - Bioorganic & medicinal …, 2011 - Elsevier
Based on the theoretical understanding of the in vivo lysosomotropism, by adjusting the pk a of basic nitrogen containing cathepsin S inhibitors, a set of compounds with pk a 6–8 were …
Number of citations: 9 www.sciencedirect.com
L Dymińska - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
Derivatives of imidazopyridine are used in medicinal chemistry due to their biological and pharmaceutical properties. This review article presents imidazopyridine pharmacological …
Number of citations: 98 www.sciencedirect.com
V Ehmke, E Winkler, DW Banner, W Haap… - …, 2013 - Wiley Online Library
The cysteine protease rhodesain of Trypanosoma brucei parasites causing African sleeping sickness has emerged as a target for the development of new drug candidates. Based on a …
A Manaithiya, O Alam, V Sharma… - Current Topics in …, 2021 - ingentaconnect.com
Cancer is a heterogeneous disease characterized by an abnormal and uncontrolled division of the cells leading to tumors that invade the adjacent normal tissues. After cardiovascular …
Number of citations: 6 www.ingentaconnect.com
A Lee-Dutra, DK Wiener, S Sun - Expert opinion on therapeutic …, 2011 - Taylor & Francis
Introduction: Cathepsin S, a lysosomal cysteine protease, plays an important role in antigen presentation. Its inhibition is expected to result in immunosuppression, making this enzyme …
Number of citations: 68 www.tandfonline.com
S Kushwaha, SK Paliwal, D Niranjan - Indian Drugs, 2023 - search.ebscohost.com
2D QSAR has been performed on a series of pyridine carbonitrile and trifluoromethyl phenyl derivatives. 53 compounds were divided into training and test sets out of which 37 …
Number of citations: 2 search.ebscohost.com
J Wijkmans, J Gossen - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
Introduction: Cathepsin K is a lysosomal cysteine protease involved in osteoclast-mediated bone resorption. Inhibition of cathepsin K represents a potentially attractive therapeutic …
Number of citations: 48 www.tandfonline.com
N Organon - WO07080191, 2007
Number of citations: 4
C Jiaqang - WO2007080191, 2007
Number of citations: 2

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